4-Methylcatechol-O,O-diacetic acid

Coordination Chemistry Chelation Therapy Metal Sequestration

Researchers requiring selective metal chelation often find unsubstituted catechol-O,O-diacetic acid lacks sufficient steric discrimination. 4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4) resolves this via its 4-methyl substituent, which modulates steric bulk and electronic density to tune metal binding selectivity. • Tetradentate O,O-chelation platform for stable metal complexation • 4-Methyl group enables steric tuning of coordination geometry • Functional handle for derivatization via oxidation or halogenation • Mp 176-178°C; MW 240.21 g/mol

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
CAS No. 5458-76-4
Cat. No. B1346258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcatechol-O,O-diacetic acid
CAS5458-76-4
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)O)OCC(=O)O
InChIInChI=1S/C11H12O6/c1-7-2-3-8(16-5-10(12)13)9(4-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)
InChIKeyXNWHXCLJBFNQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcatechol-O,O-diacetic Acid (CAS 5458-76-4)


4-Methylcatechol-O,O-diacetic acid (CAS 5458-76-4), also known as 2,2'-((4-methyl-1,2-phenylene)bis(oxy))diacetic acid, is a methyl-substituted catechol derivative featuring two carboxymethoxy groups . This tetradentate ligand structure enables stable chelation of metal ions while the 4-methyl substitution modifies electronic properties and steric environment relative to unsubstituted catechol-O,O-diacetic acid . The compound exhibits a melting point of 176-178°C and molecular weight of 240.21 g/mol .

Why Generic Substitution Fails for 4-Methylcatechol-O,O-diacetic Acid


While catechol-O,O-diacetic acid (CAS 5411-14-3) and 4-methylcatechol-O,O-diacetic acid share a common tetradentate ligand core, the 4-methyl substituent alters key physicochemical properties that preclude simple substitution . The methyl group increases molecular weight (240.21 vs. 226.18 g/mol) and modifies both steric bulk and electron density on the aromatic ring, which can influence metal binding selectivity and complex geometry [1]. These differences become critical in applications requiring precise control over coordination chemistry or where the methyl group serves as a functional handle for further derivatization .

4-Methylcatechol-O,O-diacetic Acid vs. Structural Analogs


Molecular Weight and Steric Bulk vs. Unsubstituted Analog

4-Methylcatechol-O,O-diacetic acid exhibits a molecular weight of 240.21 g/mol compared to 226.18 g/mol for catechol-O,O-diacetic acid (CAS 5411-14-3), representing a 6.2% increase due to the 4-methyl substituent . This methyl group introduces steric bulk adjacent to one carboxymethoxy arm, potentially influencing metal coordination geometry and complex stability .

Coordination Chemistry Chelation Therapy Metal Sequestration

Melting Point Difference

The melting point of 4-methylcatechol-O,O-diacetic acid is reported as 176-178°C , which differs from the 177-181°C range reported for unsubstituted catechol-O,O-diacetic acid . This difference in thermal behavior suggests altered intermolecular interactions and crystal packing due to the 4-methyl group [1].

Solid-State Chemistry Formulation Science Material Science

Lipophilicity Increase

The presence of a methyl group at the 4-position of the catechol ring is expected to increase lipophilicity compared to unsubstituted catechol-O,O-diacetic acid . While no experimental logP value is available, the addition of a methyl group to aromatic systems typically increases logP by approximately 0.5 units [1]. This predicted difference can influence membrane permeability, solubility, and pharmacokinetic properties.

Drug Design Partition Coefficient Bioavailability

Priority Applications of 4-Methylcatechol-O,O-diacetic Acid


Selective Metal Chelation

The 4-methyl group introduces steric bulk that may favor coordination to metal ions with specific size requirements or hinder binding to others. Researchers developing chelating agents for selective metal sequestration should evaluate 4-methylcatechol-O,O-diacetic acid when the unsubstituted analog exhibits insufficient selectivity or when steric tuning is required. The tetradentate ligand structure provides a stable binding platform, while the methyl substitution offers a handle for modulating coordination geometry .

Water-Soluble Photoinitiators for Polymerization

Catechol-O,O-diacetic acid derivatives have been employed as water-soluble photoinitiators in polymerization reactions . The 4-methyl analog may offer distinct reactivity or solubility profiles compared to the unsubstituted derivative. Specifically, the methyl group can influence the electron density of the aromatic ring, potentially affecting the photodecarboxylation mechanism observed in thioxanthone-catechol-O,O-diacetic acid systems [1]. This makes the compound relevant for developing novel water-soluble photoinitiators with tailored initiation kinetics.

Derivatization via 4-Methyl Group

The 4-methyl substituent provides a site for further functionalization not available in catechol-O,O-diacetic acid. While the carboxymethoxy groups serve as the primary chelating or reactive moieties, the methyl group can undergo oxidation, halogenation, or other transformations to introduce additional functionality . This makes 4-methylcatechol-O,O-diacetic acid a valuable building block for synthesizing more complex ligands or polymer precursors where the methyl group serves as a latent reactive site.

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